![molecular formula C15H12N2O3 B3838880 (2E)-3-[(4-nitrophenyl)amino]-1-phenylprop-2-en-1-one CAS No. 5307-25-5](/img/structure/B3838880.png)
(2E)-3-[(4-nitrophenyl)amino]-1-phenylprop-2-en-1-one
Overview
Description
(2E)-3-[(4-nitrophenyl)amino]-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a nitrophenyl group and an amino group attached to the chalcone backbone, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-nitrophenyl)amino]-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitroaniline and benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as solid acids or bases can also enhance the reaction efficiency and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(4-nitrophenyl)amino]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: (2E)-3-[(4-aminophenyl)amino]-1-phenylprop-2-en-1-one.
Oxidation: Corresponding quinones.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
(2E)-3-[(4-nitrophenyl)amino]-1-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the synthesis of dyes, pigments, and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The biological activity of (2E)-3-[(4-nitrophenyl)amino]-1-phenylprop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of key signaling proteins.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[(4-aminophenyl)amino]-1-phenylprop-2-en-1-one: A reduced form of the compound with an amino group instead of a nitro group.
(2E)-3-[(4-methoxyphenyl)amino]-1-phenylprop-2-en-1-one: A derivative with a methoxy group on the phenyl ring.
(2E)-3-[(4-chlorophenyl)amino]-1-phenylprop-2-en-1-one: A derivative with a chlorine atom on the phenyl ring.
Uniqueness
The presence of the nitro group in (2E)-3-[(4-nitrophenyl)amino]-1-phenylprop-2-en-1-one imparts unique electronic properties to the molecule, making it more reactive in certain chemical reactions compared to its analogs. This functional group also contributes to its distinct biological activities, such as enhanced antimicrobial and anticancer properties.
Properties
IUPAC Name |
(E)-3-(4-nitroanilino)-1-phenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(12-4-2-1-3-5-12)10-11-16-13-6-8-14(9-7-13)17(19)20/h1-11,16H/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVNYJXXPXCCHE-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416301 | |
Record name | AC1NSCHU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5307-25-5 | |
Record name | AC1NSCHU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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